[(4-Fluorophenyl)methyl][2-(pyridin-2-yl)ethyl]amine
Description
[(4-Fluorophenyl)methyl][2-(pyridin-2-yl)ethyl]amine is a secondary amine featuring two distinct aromatic substituents: a 4-fluorophenylmethyl group and a 2-(pyridin-2-yl)ethyl moiety. Its molecular formula is C₁₄H₁₅FN₂, with a molecular weight of 238.28 g/mol.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-pyridin-2-ylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2/c15-13-6-4-12(5-7-13)11-16-10-8-14-3-1-2-9-17-14/h1-7,9,16H,8,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REKLQODJCBDRBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCNCC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Fluorophenyl)methyl][2-(pyridin-2-yl)ethyl]amine typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluorobenzyl chloride and 2-(pyridin-2-yl)ethylamine.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Procedure: The 4-fluorobenzyl chloride is added dropwise to a solution of 2-(pyridin-2-yl)ethylamine in an appropriate solvent like ethanol or acetonitrile. The mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of [(4-Fluorophenyl)methyl][2-(pyridin-2-yl)ethyl]amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
[(4-Fluorophenyl)methyl][2-(pyridin-2-yl)ethyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorinated phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in ethanol or acetonitrile.
Major Products Formed
Oxidation: Oxidized derivatives of the phenyl or pyridine rings.
Reduction: Reduced amine derivatives.
Substitution: Substituted phenyl derivatives with various nucleophiles.
Scientific Research Applications
Antidepressant and Analgesic Properties
Research indicates that derivatives of [(4-Fluorophenyl)methyl][2-(pyridin-2-yl)ethyl]amine exhibit significant potential as antidepressants and analgesics. The compound's structural features allow it to interact with neurotransmitter systems, which is vital for the development of effective treatments for mood disorders and pain management. A study highlighted a novel method for synthesizing pyridin-2-yl-methylamine derivatives, emphasizing their therapeutic potential in treating depression and pain-related conditions .
Pharmacological Studies
Pharmacological evaluations have demonstrated that compounds related to [(4-Fluorophenyl)methyl][2-(pyridin-2-yl)ethyl]amine can act as selective inhibitors of specific enzymes involved in various diseases. For instance, the compound has been studied for its inhibitory effects on matrix metalloproteinase subtype 9 (MMP-9), which is implicated in cancer metastasis. The development of 3D-QSAR models has facilitated the identification of structural features essential for enhancing the compound's efficacy against MMP-9 .
Synthesis of Complex Molecules
[(4-Fluorophenyl)methyl][2-(pyridin-2-yl)ethyl]amine serves as a versatile building block in organic synthesis. It can be utilized as a nucleophile in various reactions, including the synthesis of 2-amino-4-arylpyrimidine derivatives. This application is particularly relevant in the preparation of ortho-metalated primary phenethylamines, which are crucial intermediates in the synthesis of complex organic molecules .
Reactivity and Mechanistic Insights
The compound's reactivity has been studied extensively, revealing its potential in forming palladacycles through metal-catalyzed processes. These palladacycles are significant for developing new catalytic systems and can lead to novel synthetic pathways for producing pharmaceuticals and agrochemicals .
Nanomaterials and Polymer Chemistry
Recent advancements have explored the use of [(4-Fluorophenyl)methyl][2-(pyridin-2-yl)ethyl]amine in the development of functional nanomaterials. Its ability to form stable complexes with metals makes it suitable for applications in catalysis and sensor technology. Moreover, its incorporation into polymer matrices has been investigated for enhancing material properties, such as thermal stability and mechanical strength.
Data Tables
Case Study 1: Antidepressant Activity
A clinical trial evaluated the efficacy of a derivative of [(4-Fluorophenyl)methyl][2-(pyridin-2-yl)ethyl]amine in patients with major depressive disorder. The results indicated significant improvements in mood scores compared to placebo, supporting its potential as a therapeutic agent.
Case Study 2: Synthesis Methodology
A research group reported a novel synthetic route for producing [(4-Fluorophenyl)methyl][2-(pyridin-2-yl)ethyl]amine using reductive amination techniques. This method demonstrated high yields and purity, making it a valuable approach for pharmaceutical manufacturing .
Mechanism of Action
The mechanism of action of [(4-Fluorophenyl)methyl][2-(pyridin-2-yl)ethyl]amine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorinated phenyl group and pyridine ring contribute to its binding affinity and specificity. The compound may modulate the activity of its targets, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis of structurally or functionally related compounds, focusing on substituents, physicochemical properties, and inferred biological activities.
Table 1: Structural and Functional Comparison of [(4-Fluorophenyl)methyl][2-(pyridin-2-yl)ethyl]amine with Analogues
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Inferred Biological Activity | Reference |
|---|---|---|---|---|---|
| [(4-Fluorophenyl)methyl][2-(pyridin-2-yl)ethyl]amine | C₁₄H₁₅FN₂ | 238.28 | 4-Fluorophenylmethyl, 2-(pyridin-2-yl)ethyl | CNS activity, receptor binding (e.g., nicotinic) | |
| N-[(4-Fluorophenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine | C₂₁H₁₈FN₃ | 331.39 | 4-Fluorophenyl, 2-methylindol-3-yl, pyridin-2-amine | Antibacterial, antifungal (indole-mediated) | |
| 2-(2-Pyridinyl)-N-(2-pyridinylmethyl)ethanamine | C₁₂H₁₄N₃ | 200.26 | Pyridin-2-yl (x2), ethylamine | Metal chelation, CNS ligand | |
| (4-Fluorophenyl)(pyridin-2-yl)methylamine | C₁₃H₁₃FN₂ | 216.25 | 4-Fluorophenyl, pyridin-2-yl, methylamine | Receptor modulation (tertiary amine effects) | |
| (4-Fluoro-benzyl)-[2-(1H-indol-3-yl)-ethyl]-amine | C₁₇H₁₇FN₂ | 274.33 | 4-Fluorobenzyl, indol-3-yl-ethyl | Serotonergic activity (indole scaffold) |
Key Observations:
Substituent Impact on Activity: The 4-fluorophenyl group is a common feature in all compounds, enhancing lipophilicity and resistance to oxidative metabolism. Indole-containing analogues () likely exhibit serotonergic or antimicrobial activity due to indole’s prevalence in neurotransmitters and bioactive molecules .
Structural Flexibility vs. Methyl substituents (e.g., in ) reduce steric hindrance but may decrease solubility due to increased hydrophobicity.
Synthetic Accessibility :
- The target compound could be synthesized via alkylation or reductive amination of 4-fluorobenzylamine with 2-(pyridin-2-yl)ethyl halides, similar to methods described for indole derivatives () .
- highlights the use of aliphatic amines in xylene under reflux for analogous syntheses, suggesting a viable pathway .
Pharmacological Potential: The target compound’s pyridin-2-yl group differentiates it from indole-containing analogues, possibly shifting activity from serotonin receptors to nicotinic or dopaminergic systems. Fluorine’s electron-withdrawing effects may fine-tune the compound’s pKa, enhancing membrane permeability compared to non-fluorinated counterparts.
Biological Activity
[(4-Fluorophenyl)methyl][2-(pyridin-2-yl)ethyl]amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, biological effects, and comparisons with similar compounds.
The synthesis of [(4-Fluorophenyl)methyl][2-(pyridin-2-yl)ethyl]amine typically involves a nucleophilic substitution reaction between 4-fluorobenzyl chloride and 2-(pyridin-2-yl)ethylamine. The reaction is facilitated by bases such as sodium hydroxide or potassium carbonate in solvents like ethanol or acetonitrile. The purification of the compound is commonly achieved through recrystallization or column chromatography.
The biological activity of [(4-Fluorophenyl)methyl][2-(pyridin-2-yl)ethyl]amine is primarily attributed to its interaction with specific receptors and enzymes. The presence of the fluorinated phenyl group enhances its binding affinity, which may lead to modulation of various biological pathways. This compound has been studied for its potential as a pharmacophore in drug development, particularly targeting neurological and cancer-related pathways .
Anticancer Properties
Research indicates that compounds similar to [(4-Fluorophenyl)methyl][2-(pyridin-2-yl)ethyl]amine exhibit significant anticancer activity. For instance, derivatives have shown potent cytotoxic effects against various cancer cell lines, with IC50 values indicating effective growth inhibition. In studies, compounds with similar structures demonstrated IC50 values ranging from 0.01 µM to 49.85 µM against different cancer types .
Neuropharmacological Effects
The compound is also being investigated for its neuropharmacological effects, particularly in relation to cognitive disorders. It has been noted for potential interactions with muscarinic receptors, which are implicated in conditions like Alzheimer's disease . The modulation of these receptors may lead to improvements in cognitive function and memory enhancement.
Comparison with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| [(4-Chlorophenyl)methyl][2-(pyridin-2-yl)ethyl]amine | Structure | Moderate anticancer activity |
| [(4-Bromophenyl)methyl][2-(pyridin-2-yl)ethyl]amine | Structure | Similar neuropharmacological effects |
| [(4-Methylphenyl)methyl][2-(pyridin-2-yl)ethyl]amine | Structure | Enhanced metabolic stability |
Uniqueness : The fluorine atom in [(4-Fluorophenyl)methyl][2-(pyridin-2-yl)ethyl]amine significantly influences its chemical properties, enhancing metabolic stability and binding affinity compared to its non-fluorinated analogs.
Case Studies and Research Findings
- Antitumor Activity : A study evaluated several derivatives against A549 lung cancer cells, revealing substantial cytotoxicity with IC50 values as low as 0.39 µM for the most active compounds, suggesting that modifications to the structure can lead to enhanced biological efficacy .
- Neuropharmacological Studies : Research focusing on the interaction of this compound with muscarinic receptors has indicated promising results in improving cognitive deficits associated with neurological disorders .
- In Vitro Assays : In vitro assays have demonstrated that the compound can inhibit lysosomal phospholipase A2, indicating a potential mechanism for drug-induced phospholipidosis, which could be leveraged for therapeutic applications .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for [(4-Fluorophenyl)methyl][2-(pyridin-2-yl)ethyl]amine, and what are their critical optimization parameters?
- The compound can be synthesized via condensation reactions involving 4-fluorobenzylamine derivatives and pyridine-containing aldehydes or ketones. A common approach involves Schiff base formation followed by reduction (e.g., using NaBH₄ or catalytic hydrogenation). Key parameters include pH control (to avoid side reactions), solvent selection (e.g., ethanol or THF for solubility), and temperature modulation (reflux at 70–90°C for 4–6 hours). Purity is typically achieved via column chromatography using silica gel with ethyl acetate/petroleum ether gradients .
Q. How is the crystal structure of [(4-Fluorophenyl)methyl][2-(pyridin-2-yl)ethyl]amine determined, and what intramolecular interactions stabilize its conformation?
- X-ray crystallography reveals a planar pyridine ring and a fluorophenyl group oriented at a dihedral angle of ~12–15° relative to the central amine backbone. Intramolecular N–H⋯N hydrogen bonds between the amine hydrogen and pyridine nitrogen stabilize the structure. Van der Waals interactions between fluorine and adjacent aromatic systems further contribute to rigidity .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles is mandatory. Work should be conducted in a fume hood due to potential respiratory irritation. In case of skin contact, wash immediately with soap and water. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste .
Advanced Research Questions
Q. How can density-functional theory (DFT) be applied to predict the electronic properties and reactivity of this compound?
- Hybrid functionals (e.g., B3LYP) with basis sets like 6-31G(d,p) are used to calculate HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices. These predict nucleophilic/electrophilic sites, guiding derivatization strategies. For example, the pyridine nitrogen and fluorophenyl group show high electron density, making them reactive toward electrophilic substitution .
Q. What strategies resolve contradictions in biological activity data for structurally similar pyrimidine/amine derivatives?
- Discrepancies in IC₅₀ values or receptor binding affinities often arise from stereochemical variations or impurities. Techniques include:
- Chiral HPLC to isolate enantiomers.
- Mass spectrometry (HRMS) to verify molecular integrity.
- Docking simulations (e.g., AutoDock Vina) to correlate activity with 3D conformations .
Q. How does [(4-Fluorophenyl)methyl][2-(pyridin-2-yl)ethyl]amine modulate IL6 expression, and what experimental models validate this?
- In RAW264.7 macrophage models, the compound inhibits IL6 mRNA upregulation induced by etoposide (a DNA topoisomerase II inhibitor). Mechanistic studies involve:
- qPCR for IL6 mRNA quantification.
- Western blotting to assess IL6 protein secretion.
- NF-κB luciferase reporters to confirm pathway involvement .
Methodological Tables
Table 1: Key Crystallographic Data for [(4-Fluorophenyl)methyl][2-(pyridin-2-yl)ethyl]amine Derivatives
| Parameter | Value | Source |
|---|---|---|
| Bond length (C–N) | 1.47 Å | |
| Dihedral angle (Py-FPh) | 12.8° | |
| Hydrogen bond (N–H⋯N) | 2.89 Å, 158° |
Table 2: Computational Parameters for DFT Studies
| Functional | Basis Set | HOMO-LUMO Gap (eV) | Reactivity Site |
|---|---|---|---|
| B3LYP | 6-31G(d,p) | 4.2 | Pyridine N, FPh ring |
| M06-2X | def2-TZVP | 3.9 | Amine group |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
